

4'-Hydroxychalcone (CAS: 2657-25-2): A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 4'-Hydroxychalcone

Cat. No.: B7724801

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Hydroxychalcone, with the CAS number 2657-25-2, is a naturally occurring chalcone, a class of aromatic ketones that form the central core for a variety of important biological compounds. As a precursor to flavonoids and isoflavonoids, it has garnered significant interest in the scientific community. This technical guide provides an in-depth overview of the physicochemical properties, synthesis, and biological activities of **4'-Hydroxychalcone**, with a focus on its anti-inflammatory and antioxidant properties. Detailed experimental protocols and visual diagrams of key signaling pathways are included to support research and development efforts.

Physicochemical Properties

4'-Hydroxychalcone is a yellow crystalline solid.^[1] A summary of its key physicochemical properties is presented in the table below.

Property	Value	Reference
Molecular Formula	C ₁₅ H ₁₂ O ₂	[1]
Molecular Weight	224.25 g/mol	[1]
Melting Point	171-182 °C	[2][3]
Boiling Point	419.6 ± 45.0 °C (Predicted)	[1]
Solubility	Insoluble in water. Soluble in polar organic solvents like ethanol, DMSO, and DMF.	[1][4]
pKa (Strongest Acidic)	9.04 (Predicted)	[5]
LogP	3.650 (Estimated)	[6]

Spectral Data

Spectroscopy	Key Features	Reference
UV-Vis	Exhibits absorbance in the UVA-UVB region, with a maximum absorption (λ_{max}) that can be influenced by solvent and substitution.	[7]
Infrared (IR)	Characteristic peaks for the hydroxyl (-OH) group, carbonyl (C=O) group, and carbon-carbon double bond (C=C) of the enone system.	[8]
^1H NMR	Shows characteristic signals for the aromatic protons and the α,β -unsaturated ketone system. The coupling constant of the vinyl protons is indicative of the trans configuration.	[9]
^{13}C NMR	Displays distinct signals for the carbonyl carbon, the α and β carbons of the enone system, and the aromatic carbons.	[10]

Synthesis and Purification

4'-Hydroxychalcone is commonly synthesized via the Claisen-Schmidt condensation, an aldol condensation reaction between 4-hydroxyacetophenone and benzaldehyde in the presence of a base catalyst.[10]

Experimental Protocol: Synthesis by Aldol Condensation

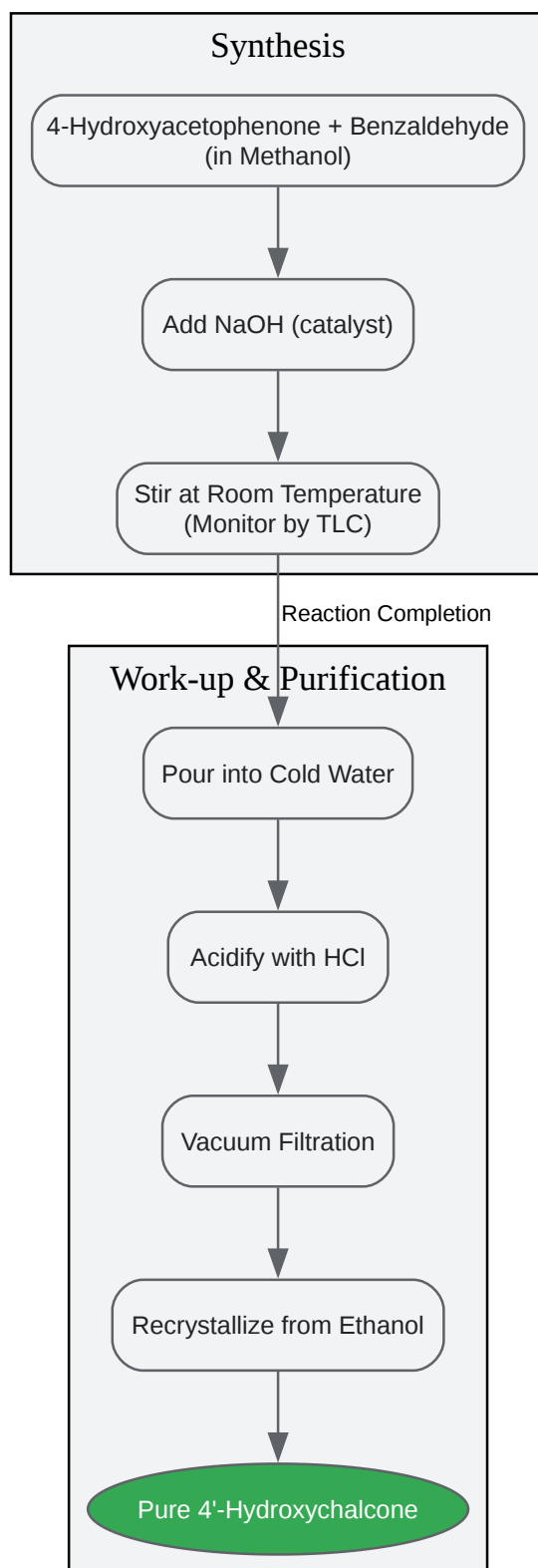
Materials:

- 4-hydroxyacetophenone

- Benzaldehyde
- Methanol
- Sodium hydroxide (NaOH) solution
- Hydrochloric acid (HCl) solution
- Distilled water
- Ethanol (for recrystallization)

Procedure:

- Dissolve equimolar amounts of 4-hydroxyacetophenone and benzaldehyde in methanol in a round-bottom flask.
- Slowly add a catalytic amount of aqueous sodium hydroxide solution to the stirred mixture.
- Continue stirring at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Once the reaction is complete, pour the reaction mixture into cold water.
- Acidify the mixture with a dilute solution of hydrochloric acid to precipitate the product.
- Collect the crude **4'-Hydroxychalcone** by vacuum filtration and wash with cold water.
- Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure **4'-Hydroxychalcone** crystals.^[2]



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Figure 1. Experimental workflow for the synthesis and purification of **4'-Hydroxychalcone**.

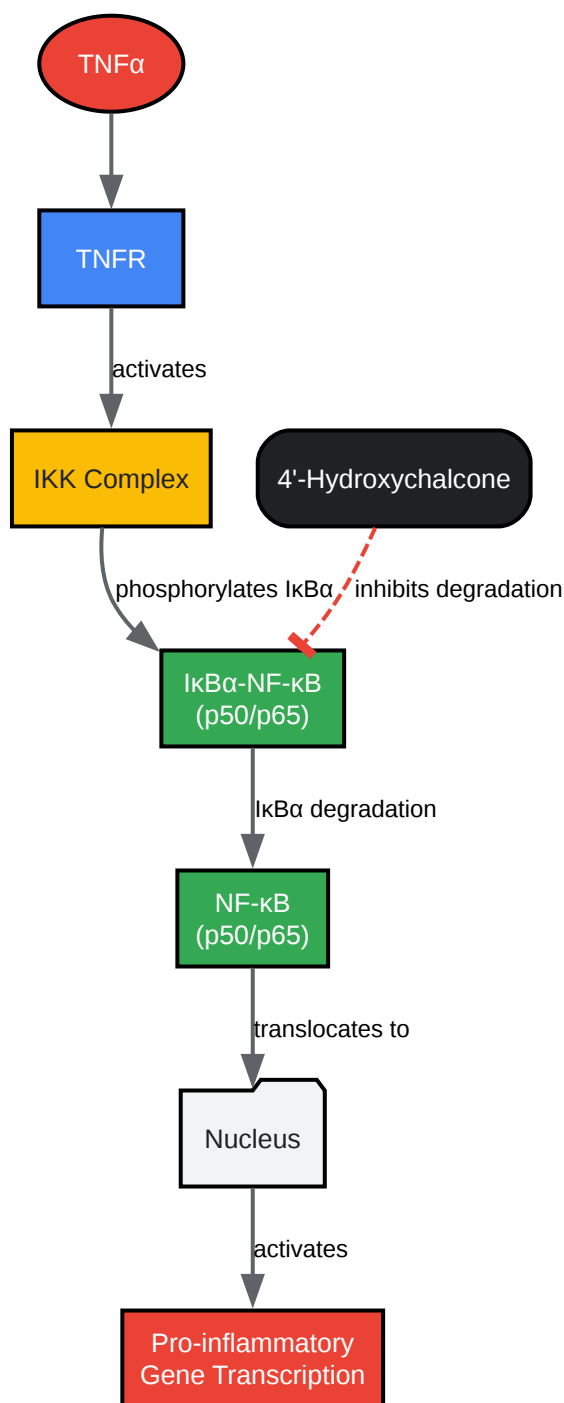
Biological Activities and Mechanisms of Action

4'-Hydroxychalcone exhibits a range of biological activities, most notably anti-inflammatory and antioxidant effects.

Anti-inflammatory Activity: Inhibition of the NF- κ B Pathway

A key mechanism underlying the anti-inflammatory effects of **4'-Hydroxychalcone** is the inhibition of the nuclear factor-kappa B (NF- κ B) signaling pathway.^[4] It has been shown to inhibit TNF α -induced NF- κ B activation.^[4]

Mechanism of Action: **4'-Hydroxychalcone** inhibits the degradation of I κ B α , the inhibitory protein of NF- κ B.^[4] This prevents the nuclear translocation of the p50/p65 subunits of NF- κ B, thereby blocking the transcription of pro-inflammatory genes.^[4]



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Figure 2. Inhibition of the NF-κB signaling pathway by 4'-Hydroxychalcone.

Experimental Protocol: NF-κB Luciferase Reporter Assay

This assay quantifies the transcriptional activity of NF- κ B in response to a stimulus in the presence or absence of the test compound.

Materials:

- A suitable cell line (e.g., HEK293T, K562)
- NF- κ B luciferase reporter plasmid
- Renilla luciferase control plasmid (for normalization)
- Transfection reagent
- Cell culture medium and supplements
- TNF α (stimulus)
- **4'-Hydroxychalcone**
- Luciferase assay reagent

Procedure:

- Co-transfect the cells with the NF- κ B luciferase reporter plasmid and the Renilla luciferase control plasmid.
- After 24 hours, pre-treat the transfected cells with varying concentrations of **4'-Hydroxychalcone** for a specified period (e.g., 2 hours).
- Stimulate the cells with TNF α (e.g., 20 ng/mL) for a defined time (e.g., 6 hours).
- Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.
- Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability.
- Calculate the percentage inhibition of NF- κ B activity by **4'-Hydroxychalcone** compared to the TNF α -stimulated control.[\[11\]](#)

Antioxidant Activity

4'-Hydroxychalcone demonstrates significant antioxidant activity, which is the ability to neutralize harmful free radicals.

Experimental Protocol: DPPH Radical Scavenging Assay

This is a common and straightforward method to evaluate the antioxidant capacity of a compound.

Materials:

- 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol
- **4'-Hydroxychalcone** solutions of varying concentrations in a suitable solvent (e.g., methanol or DMSO)
- Ascorbic acid (as a positive control)
- Methanol (as a blank)
- 96-well plate
- Spectrophotometer

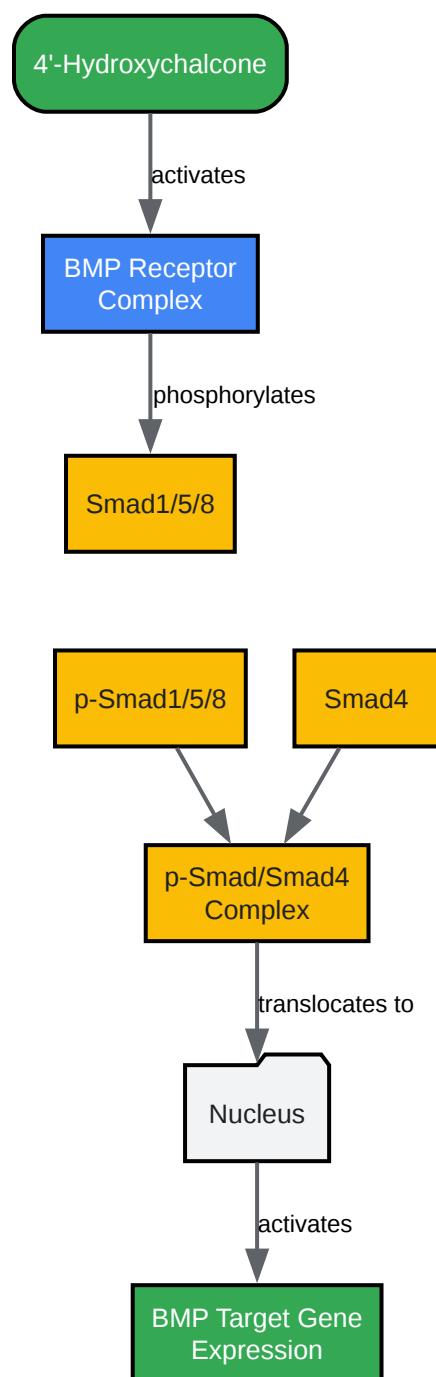
Procedure:

- Prepare a stock solution of DPPH in methanol.
- In a 96-well plate, add a specific volume of the DPPH solution to each well.
- Add varying concentrations of the **4'-Hydroxychalcone** solutions to the wells. Include a positive control (ascorbic acid) and a blank (methanol).
- Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
- Measure the absorbance of each well at a specific wavelength (typically around 517 nm) using a spectrophotometer.

- The scavenging activity is calculated as the percentage of DPPH radical inhibition using the formula: % Inhibition = $[(\text{Abs_control} - \text{Abs_sample}) / \text{Abs_control}] \times 100$ where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.[3]

Activation of BMP Signaling Pathway

Recent studies have shown that **4'-Hydroxychalcone** can activate the Bone Morphogenetic Protein (BMP) signaling pathway.[12] This pathway is crucial for various cellular processes, including embryonic development, cell differentiation, and tissue homeostasis. The activation of BMP signaling by small molecules like **4'-Hydroxychalcone** is an area of active research for potential therapeutic applications. A common method to assess this activity is through a cell-based luciferase reporter assay using a BMP-responsive element.[13]



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Figure 3. Activation of the BMP signaling pathway by **4'-Hydroxychalcone**.

Conclusion

4'-Hydroxychalcone (CAS 2657-25-2) is a versatile molecule with well-defined physicochemical properties and significant biological activities. Its straightforward synthesis and

potent anti-inflammatory and antioxidant effects make it a compound of great interest for further research and development in the fields of medicinal chemistry and pharmacology. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for scientists working with this promising chalcone.

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